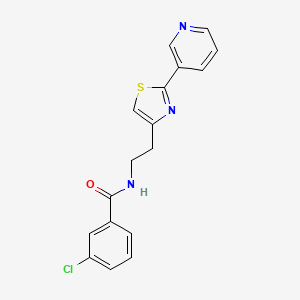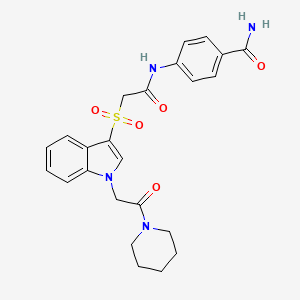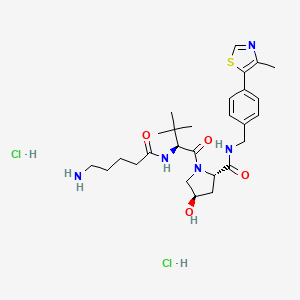
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPPC and is a pyridazine derivative that has been synthesized through various methods. It has been found to have promising effects in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of MPPC is not fully understood, but it has been found to interact with various receptors in the brain, including dopamine receptors and serotonin receptors. MPPC has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPPC has been found to have various biochemical and physiological effects, including the promotion of neuronal growth and survival, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and potentially contributing to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors in the brain. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on MPPC, including further investigation of its mechanisms of action, the development of more efficient and effective synthesis methods, and the exploration of its potential applications in the treatment of various neurological disorders. Additionally, the use of MPPC in combination with other compounds or therapies may further enhance its neuroprotective effects and efficacy.
Méthodes De Synthèse
The synthesis of MPPC has been achieved through various methods, including the use of microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the use of copper-catalyzed azide-alkyne cycloaddition reactions. These methods have been found to be efficient and effective in producing MPPC in high yields.
Applications De Recherche Scientifique
MPPC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have promising effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. MPPC has been shown to have neuroprotective effects, promoting the growth and survival of neurons in the brain.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-7-5-6-15(14-16)10-11-20-19(24)17-8-9-18(22-21-17)23-12-3-2-4-13-23/h5-9,14H,2-4,10-13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVJDSAAASSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)



![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)

![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)


![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)